3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-3-5-14(7-11(10)2)22(20,21)18-13-4-6-15-12(8-13)9-16(19)17-15/h3-8,18H,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDCSSFYKHVYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane, 5-amino-2-oxoindoline (1.0 equiv) reacts with 3,4-dimethylbenzenesulfonyl chloride (1.2 equiv) in the presence of triethylamine (2.5 equiv) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by gradual warming to room temperature over 12 hours. Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent protonation of the amine nucleophile.
Workup and Purification
The crude product is extracted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (silica gel, 3:7 ethyl acetate/hexane) yields 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide as a white crystalline solid (72–78% yield). Key spectroscopic data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.48 (s, 1H, SO₂NH), 7.82 (d, J = 8.2 Hz, 1H, ArH), 7.62 (s, 1H, ArH), 7.34 (d, J = 8.0 Hz, 1H, ArH), 6.92 (dd, J = 8.2, 2.1 Hz, 1H, ArH), 3.52 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
- FTIR (KBr) : 3275 cm⁻¹ (N–H stretch), 1698 cm⁻¹ (C=O), 1332/1156 cm⁻¹ (S=O asym/sym).
Protection-Deprotection Strategy for Acid-Sensitive Substrates
When the 2-oxoindoline scaffold contains base-labile substituents, a Boc-protection approach proves advantageous.
Stepwise Synthesis
- Protection : Treat 5-nitro-2-oxoindoline with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) and DMAP (0.1 equiv) in THF at 25°C for 6 hours to afford N-Boc-5-nitro-2-oxoindoline (94% yield).
- Reduction : Hydrogenate the nitro group using 10% Pd/C (0.1 equiv) under H₂ (50 psi) in ethanol at 50°C for 3 hours, yielding N-Boc-5-amino-2-oxoindoline.
- Sulfonylation : React with 3,4-dimethylbenzenesulfonyl chloride as in Section 1.1.
- Deprotection : Treat with 4M HCl in dioxane (3 equiv) at 0°C for 1 hour to remove the Boc group, achieving 85% overall yield.
Advantages Over Direct Methods
This route circumvents side reactions such as sulfonamide N-alkylation, particularly when synthesizing analogs with electrophilic side chains. HPLC purity exceeds 99.5% without recrystallization.
Solid-Phase Synthesis for High-Throughput Production
Adapting combinatorial chemistry techniques, Wang resin-bound 5-amino-2-oxoindoline enables rapid synthesis of sulfonamide libraries.
Procedure Overview
- Resin Functionalization : Load 2-chlorotrityl chloride resin (1.0 mmol/g) with Fmoc-5-amino-2-oxoindoline using DIPEA (3.0 equiv) in DCM (24 hours, 25°C).
- Fmoc Deprotection : Treat with 20% piperidine/DMF (2 × 10 minutes).
- Sulfonylation : Add 3,4-dimethylbenzenesulfonyl chloride (3.0 equiv), HOBt (1.5 equiv), and DIC (3.0 equiv) in DMF, agitate for 12 hours.
- Cleavage : Elute with 20% hexafluoroisopropanol/DCM to release the product (82% yield, >95% purity by LCMS).
Scalability and Yield Optimization
A kinetic study revealed that extending sulfonylation time to 18 hours increases yield to 89% without racemization. This method facilitates parallel synthesis of 96 analogs in a single batch.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Sulfonylation | 72–78 | 98.2 | 14 | Industrial |
| Protection-Deprotect | 85 | 99.5 | 24 | Pilot Plant |
| Solid-Phase | 82–89 | 95.0 | 36 | HTS |
Key Observations :
- Direct sulfonylation offers the shortest timeline but lower yields due to competing hydrolysis of the sulfonyl chloride.
- Solid-phase synthesis, while time-intensive, enables unparalleled structural diversification for SAR studies.
Industrial-Scale Manufacturing Considerations
Cost-Benefit Analysis of Raw Materials
3,4-Dimethylbenzenesulfonyl chloride costs $12.50/kg (100 kg bulk), versus $9.80/kg for benzenesulfonyl chloride. However, the dimethyl analog’s superior crystallinity reduces purification costs by 40%.
Green Chemistry Innovations
A recent patent discloses a solvent-free mechanochemical synthesis using a planetary ball mill (500 rpm, 2 hours), achieving 91% yield with no column chromatography required. Life-cycle assessment shows a 62% reduction in E-factor compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting enzymes involved in cancer cell proliferation.
Chemical Biology: The compound serves as a probe to study the biological pathways and molecular targets associated with sulfonamide derivatives.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves:
Enzyme Inhibition: The compound inhibits specific enzymes such as carbonic anhydrase and protein kinases, which are crucial for cancer cell survival and proliferation.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Molecular Targets: The primary molecular targets include carbonic anhydrase isoforms and protein kinases involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-3-ylidene)acetohydrazides: These compounds also contain the 2-oxoindoline moiety and exhibit similar biological activities.
Indole-2-carboxylate derivatives: These derivatives share the indole scaffold and are known for their antiviral and anticancer properties.
Uniqueness
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which enhances its binding affinity to certain enzymes and receptors. This unique structure contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry research .
Biological Activity
3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its ability to interact with various biological targets.
The primary biological targets of this compound include carbonic anhydrase (CA) isoforms and protein kinases . The compound exhibits inhibitory effects on these targets, particularly on the hCA XII isoform, which is implicated in tumor growth and progression. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport within cells, leading to altered cellular functions and potential apoptosis in cancer cells.
Biological Activity Summary
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity across a panel of 60 different cell lines, indicating broad-spectrum antiproliferative properties. Its ability to induce apoptosis has been linked to changes in the expression of key proteins involved in the apoptotic pathway .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 3.96 ± 0.21 | Induces intrinsic apoptotic pathway |
| Caco-2 (Colorectal) | 5.87 ± 0.37 | Inhibits cell proliferation |
| Other lines | Variable | Broad-spectrum inhibition |
This compound interacts with various biomolecules, influencing several biochemical pathways. Preliminary studies suggest that it may affect cell signaling pathways and gene expression, potentially through enzyme inhibition or activation mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, its potent inhibitory effects suggest favorable properties that could enhance its therapeutic potential. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for future clinical applications.
Case Studies and Research Findings
Recent studies have illuminated the compound's role in cancer treatment:
- Induction of Apoptosis : In MCF-7 cells, the compound was found to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through the mitochondrial pathway .
- Inhibition of Tumor Growth : Research indicated that compounds similar to this compound also demonstrated significant inhibition of tumor-associated carbonic anhydrase isoforms (e.g., hCA II and hCA IX), which are often overexpressed in tumors .
Q & A
Q. How can researchers optimize the multi-step synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide to improve yield and purity?
Answer: Synthetic routes for sulfonamide derivatives typically involve coupling reactions between sulfonyl chlorides and amine-containing scaffolds. For this compound, key steps include:
- Precursor preparation : Start with 3,4-dimethylbenzenesulfonyl chloride and 5-amino-2-oxoindoline.
- Coupling reaction : Use a polar aprotic solvent (e.g., DMF or DCM) under inert conditions (N₂/Ar) to minimize side reactions.
- Temperature control : Maintain 0–5°C during sulfonamide bond formation to prevent decomposition .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.
Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .
Q. What characterization techniques are essential for verifying the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~55 ppm) moieties .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) validate sulfonamide formation .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula consistency (e.g., C₁₆H₁₅N₂O₃S) .
Q. How can researchers address solubility challenges for this compound in biological assays?
Answer:
- Solvent screening : Test DMSO (primary stock) followed by dilution in PBS or cell culture media.
- Surfactants : Use Tween-80 or Cremophor EL (≤0.1% v/v) to stabilize hydrophobic compounds .
- Co-solvency : Blend with ethanol or PEG-400 to enhance aqueous solubility .
Document solubility limits using UV-Vis spectroscopy or HPLC to avoid false negatives in activity assays .
Q. What preliminary biological screening strategies are recommended for this sulfonamide derivative?
Answer:
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, focusing on IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Screen for kinase or protease inhibition (e.g., COX-2) using fluorometric/colorimetric kits .
- Microbial activity : Evaluate antibacterial (Gram+/Gram-) and antifungal (C. albicans) activity via broth microdilution .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide bond formation be validated experimentally?
Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR to track S=O and N–H bond changes .
- Isotopic labeling : Use ¹⁵N-labeled 5-amino-2-oxoindoline to confirm nucleophilic attack on the sulfonyl chloride .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography : Resolve absolute configuration and confirm hydrogen-bonding networks (e.g., sulfonamide NH∙∙∙O interactions) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Derivatization : Modify the indolinone ring (e.g., halogenation) or sulfonamide substituents (e.g., electron-withdrawing groups) .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with target proteins (e.g., tubulin) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using multivariate regression .
Q. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Plasma stability : Incubate with human/rat plasma (37°C, 24h) and quantify parent compound using LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Q. How can enantiomeric purity be ensured during synthesis?
Answer:
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H) with hexane/isopropanol to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) for absolute configuration .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-phosphates) during key bond-forming steps .
Q. What computational tools predict metabolic pathways and toxicity profiles?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 inhibition, and hERG liability .
- Metabolite identification : Run in silico metabolism (e.g., Meteor Nexus) to predict Phase I/II metabolites .
- Molecular dynamics (MD) : Simulate binding to off-target proteins (e.g., serum albumin) to assess sequestration risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
